Heptylbenzene
Description
Evolution of Alkylbenzene Research Paradigms
Research into alkylbenzenes has evolved significantly since the mid-20th century. Initially, the focus was on branched alkylbenzene sulfonates for use in detergents. However, their poor biodegradability led to environmental concerns. This shifted the research paradigm in the 1960s towards linear alkylbenzenes (LABs), which are more readily biodegradable. This transition spurred extensive research into the synthesis, properties, and environmental fate of LABs, a class to which heptylbenzene belongs. The development of sophisticated analytical techniques has further allowed for detailed studies of individual isomers and their behavior in various chemical processes.
Significance of this compound as a Model Alkylaromatic Compound
This compound's well-defined structure, comprising a simple aromatic head and a moderately long aliphatic tail, makes it an excellent model compound for fundamental research. It is frequently used in studies aimed at understanding the behavior of more complex mixtures, such as heavy oils and fuels. researchgate.net For instance, research on the decomposition of this compound under supercritical water conditions provides insights into the upgrading of heavy crude oils. researchgate.net Its distinct physicochemical properties also allow for the calibration and validation of analytical methods and computational models designed for alkylaromatic hydrocarbons. nih.gov
Interdisciplinary Relevance in Contemporary Chemical Science
The study of this compound extends across multiple chemical disciplines. In physical chemistry, its properties are investigated to develop and test models of molecular interactions. In organic synthesis, it serves as a precursor or intermediate for the creation of more complex molecules. organic-chemistry.org Its relevance to environmental science is primarily through studies of the biodegradation and aquatic toxicity of alkylbenzenes. vedantu.com Furthermore, as a component of fuel and oil mixtures, its behavior is of interest in petrochemical and engineering research. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
heptylbenzene | |
|---|---|---|
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InChI |
InChI=1S/C13H20/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h6,8-9,11-12H,2-5,7,10H2,1H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNXAWYDQUGHGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061477 | |
| Record name | Heptylbenzene | |
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Molecular Weight |
176.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | n-Heptylbenzene | |
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Vapor Pressure |
0.03 [mmHg] | |
| Record name | n-Heptylbenzene | |
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CAS No. |
1078-71-3 | |
| Record name | Heptylbenzene | |
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| Record name | Heptylbenzene | |
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| Record name | Heptylbenzene | |
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| Record name | Benzene, heptyl- | |
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| Record name | Heptylbenzene | |
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| Record name | Heptylbenzene | |
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| Record name | HEPTYLBENZENE | |
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Synthesis Methodologies for Heptylbenzene
Catalytic Synthesis Pathways
Modern organic synthesis relies heavily on catalytic methods to construct carbon-carbon bonds with high precision and efficiency. The following sections explore prominent catalytic routes for the synthesis of heptylbenzene.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of C(sp²)–C(sp³) bonds, representing a powerful strategy for the synthesis of alkylarenes like this compound. acs.orgnih.gov These reactions typically involve the coupling of an aryl halide or triflate with an organometallic reagent containing the desired alkyl group, facilitated by a palladium catalyst. nih.gov
The Suzuki-Miyaura cross-coupling reaction is a versatile method for carbon-carbon bond formation, typically involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. youtube.comnih.gov For the synthesis of this compound, this would involve the coupling of a phenyl halide (e.g., bromobenzene) with a heptylboron reagent, such as heptylboronic acid or its esters.
While the Suzuki-Miyaura coupling is widely used for the synthesis of a vast array of biaryl compounds and other complex molecules, specific examples detailing the synthesis of this compound using this method with comprehensive yield data are not extensively documented in readily available literature. However, the general applicability of this reaction to the formation of alkylbenzenes is well-established. The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, a base, and a suitable solvent.
General Reaction Scheme for Suzuki-Miyaura Coupling:
In this generalized scheme, a phenyl halide reacts with a heptylboronic acid or ester in the presence of a palladium catalyst and a base to yield this compound.
| Catalyst / Ligand System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Water | 80-100 | Data not available | General conditions based on sci-hub.st |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 100 | Data not available | General conditions based on acs.org |
Note: The table above represents generalized conditions for Suzuki-Miyaura reactions for alkyl-aryl couplings. Specific yield and optimal conditions for the synthesis of this compound would require experimental determination.
Nickel-catalyzed cross-coupling reactions, such as the Kumada coupling, offer a cost-effective alternative to palladium-based systems for the formation of C-C bonds. nih.gov The Kumada coupling typically employs a Grignard reagent as the nucleophile, which reacts with an organic halide in the presence of a nickel catalyst. nih.gov For the synthesis of this compound, this would involve the reaction of a phenyl Grignard reagent with a heptyl halide or, more commonly, the reaction of a heptyl Grignard reagent (heptylmagnesium bromide) with a phenyl halide. nih.gov
Similar to the Suzuki-Miyaura reaction, while the Kumada coupling is a powerful tool for preparing alkylarenes, specific and detailed research findings for the synthesis of this compound with tabulated data are not prevalent in the searched literature. The general protocol involves the careful handling of the moisture-sensitive Grignard reagent and the use of an appropriate nickel catalyst, often with a phosphine or N-heterocyclic carbene (NHC) ligand. nih.gov
General Reaction Scheme for Nickel-Catalyzed Kumada Coupling:
In this generalized scheme, a phenyl halide reacts with heptylmagnesium bromide in the presence of a nickel catalyst to produce this compound.
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| NiCl₂(dppp) | dppp | Diethyl ether or THF | 0 - reflux | Data not available | General conditions based on nih.gov |
| Ni(acac)₂ | None | THF | Room Temperature | Data not available | General conditions based on nih.gov |
Note: The table above represents generalized conditions for nickel-catalyzed Kumada couplings. The successful synthesis of this compound via this method would depend on the optimization of these parameters.
Homobenzylic Oxygenation with Dual Organic Photoredox and Cobalt Catalysis
A modern approach to functionalizing alkylbenzenes like this compound involves the selective oxidation of C-H bonds. A notable example is the homobenzylic oxygenation enabled by the synergistic action of an organic photoredox catalyst and a cobalt catalyst. organic-chemistry.org This method allows for the conversion of an alkylarene into a benzyl (B1604629) ketone. organic-chemistry.org
Research has demonstrated that this compound can undergo site-selective C-H functionalization at the homobenzylic position (the CH₂ group adjacent to the benzylic CH₂) using a dual catalytic system. organic-chemistry.org This process involves the in-situ generation of a styrene (B11656) intermediate from this compound through a dehydrogenation process, followed by an anti-Markovnikov Wacker-type oxidation to yield the corresponding benzyl ketone. organic-chemistry.org This transformation is significant as it functionalizes a typically less reactive C-H bond. organic-chemistry.org
A study by McManus et al. demonstrated the successful application of this methodology to this compound. The reaction proceeds under mild conditions, utilizing blue light irradiation, an organic photoredox catalyst, and a cobalt-based co-catalyst. organic-chemistry.org
Reaction Data for Homobenzylic Oxygenation of this compound:
| Substrate | Product | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| This compound | 1-Phenyl-2-octanone | XylF-Acr⁺ / [Co(bf₂)₂] | CH₃CN/H₂O | 20 | 78 | organic-chemistry.org |
This method highlights a powerful strategy for the late-stage functionalization of simple alkylbenzenes, providing access to more complex molecular architectures. organic-chemistry.org The site-selectivity is a key feature, allowing for the targeted modification of the alkyl chain. organic-chemistry.org
Substrate Scope and Efficiency in Ketone Product Formation
The synthesis of this compound can be achieved through a two-step process involving the formation of a ketone intermediate, specifically heptanophenone (B155562). This is typically accomplished via Friedel-Crafts acylation of benzene (B151609) with heptanoyl chloride, followed by reduction of the resulting ketone to yield the final alkylbenzene product. chemguide.co.uk
The Friedel-Crafts acylation reaction is a robust method for forming carbon-carbon bonds with aromatic compounds. libretexts.org The efficiency and scope of this reaction are influenced by the nature of the aromatic substrate and the acylating agent. In the synthesis of aryl ketones, various electron-rich benzene derivatives can be successfully acylated. For instance, using iron(III) chloride hexahydrate as a catalyst in tunable aryl alkyl ionic liquids, a range of benzene derivatives can be acylated with acetic anhydride, achieving yields from 65% to 94%. beilstein-journals.org While this specific example uses acetic anhydride, the principle extends to longer-chain acyl chlorides like heptanoyl chloride. The reaction generally proceeds with high selectivity, avoiding the polyalkylation issues often encountered in direct Friedel-Crafts alkylation, because the acyl group deactivates the aromatic ring to further substitution. libretexts.org
The substrate scope for Friedel-Crafts acylation is broad, but generally requires aromatic rings that are not strongly deactivated. The reaction works well with benzene and activated derivatives such as toluene and anisole. The table below illustrates the typical efficiency of Friedel-Crafts acylation with various aromatic substrates, which serves as a model for the synthesis of heptanophenone precursors.
Table 1: Substrate Scope in Iron-Catalyzed Friedel-Crafts Acylation with Acetic Anhydride
This table demonstrates the versatility of the Friedel-Crafts acylation reaction on various benzene derivatives. The yields shown are for acylation with acetic anhydride, serving as a proxy for the reactivity expected with heptanoyl chloride.
| Aromatic Substrate | Product | Yield (%) |
| Anisole | p-Methoxyacetophenone | 97 |
| 1,2-Dimethoxybenzene | 3,4-Dimethoxyacetophenone | 94 |
| Toluene | p-Methylacetophenone | 85 |
| Mesitylene | 2,4,6-Trimethylacetophenone | 78 |
| Durene | 2,3,5,6-Tetramethylacetophenone | 65 |
| Data sourced from studies on iron-catalyzed acylation in ionic liquids. beilstein-journals.orgresearchgate.net |
Following the formation of the heptanophenone intermediate, a reduction step is necessary to convert the ketone into the heptyl alkyl group. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). Catalytic hydrogenation over a palladium catalyst is another effective method. The efficiency of this reduction step is typically high, often proceeding to near completion to furnish the final this compound product. chemguide.co.uk
Green Chemistry Approaches in this compound Synthesis
Traditional synthesis methods for linear alkylbenzenes (LABs) like this compound often rely on hazardous catalysts such as hydrofluoric acid (HF) and aluminum chloride (AlCl₃). rawdatalibrary.net These substances pose significant environmental risks and operational hazards, prompting the development of greener synthetic routes.
Solvent-Free and Alternative Solvent Systems
A key principle of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. etsu.edu Many Friedel-Crafts reactions are performed in solvents like dichloromethane (B109758) or carbon disulfide, which are toxic and environmentally harmful. Research has demonstrated the viability of solvent-free reaction conditions, particularly for acylation reactions. For example, zinc oxide (ZnO) has been shown to effectively catalyze the Friedel-Crafts acylation of various aromatic compounds under solvent-free conditions at room temperature. researchgate.net
In addition to solvent-free approaches, the use of environmentally benign alternative solvents is a promising strategy. scranton.edu Ionic liquids (ILs) have been explored as both catalysts and solvents for Friedel-Crafts acylations. beilstein-journals.org They offer benefits such as low vapor pressure and high thermal stability, and in some cases, can be recycled. Supercritical fluids, like supercritical carbon dioxide (scCO₂), represent another green alternative, although their non-polar nature may limit their application to specific reaction types. princeton.edu Studies have shown that for certain organocatalyzed reactions, solvent-free conditions or the use of bio-based solvents like cyclopentyl methyl ether (CPME) can serve as viable alternatives to conventional organic solvents without compromising performance. princeton.edu
Catalyst Design for Environmentally Benign Production
The cornerstone of greening the synthesis of this compound and other LABs is the replacement of corrosive and hazardous liquid acid catalysts with recyclable, solid acid catalysts. researchgate.netresearchgate.net This shift mitigates environmental pollution and simplifies product separation. etsu.edu Extensive research has focused on materials like zeolites, clays, and heteropolyacids. researchgate.netmdpi.com
Large-pore zeolites, such as Zeolite Y, H-BEA, and H-MOR, have proven to be effective and selective catalysts for the alkylation of benzene with long-chain olefins. etsu.edumdpi.com These solid acids possess well-defined pore structures that can enhance selectivity towards the desired linear product while minimizing the formation of byproducts. mdpi.com Heteropolyacids (HPAs), such as phosphotungstic acid (PTA) supported on silica, also exhibit high catalytic activity and stability. etsu.eduuobaghdad.edu.iq Supported HPA catalysts can achieve high olefin conversion rates with excellent selectivity for LABs at relatively mild temperatures. etsu.eduuobaghdad.edu.iq
The table below compares the performance of various solid acid catalysts in the alkylation of benzene with long-chain olefins, a direct route to LABs like this compound.
Table 2: Performance of Various Solid Acid Catalysts in Benzene Alkylation
This table highlights the effectiveness of different environmentally benign catalysts in producing linear alkylbenzenes (LABs), the family to which this compound belongs.
| Catalyst System | Olefin | Temperature (°C) | Olefin Conversion (%) | LAB Selectivity (%) | Reference |
| Phosphotungstic Acid (PTA) / SiO₂ | 1-Dodecene | 80 | 90 | ~100 | etsu.edu |
| 30% Tungstophosphoric Acid / SiO₂ | C₁₀-C₁₃ Olefins | 125 | 94 | - | uobaghdad.edu.iq |
| Zeolite Y (modified) | C₁₀-C₁₈ Olefins | - | 85-90 | - | etsu.edu |
| Lanthanide-promoted Zeolite | Dodecene | 180 | - | 94 (yield) | etsu.edu |
| HFAU Zeolite | 1-Dodecene | 90 | 100 | High | mdpi.com |
These solid catalysts are not only more environmentally friendly but are also often regenerable, contributing to a more sustainable industrial process. etsu.edu
Atom Economy and Process Efficiency in this compound Synthesis
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov An ideal reaction has 100% atom economy, meaning there are no waste atoms generated as byproducts. scranton.edu
The synthesis of this compound can proceed via two main routes with different atom economies:
Friedel-Crafts Acylation followed by Reduction: This two-step pathway begins with the reaction of benzene (C₆H₆) and heptanoyl chloride (C₇H₁₃OCl) to form heptanophenone (C₁₃H₁₈O) and hydrogen chloride (HCl). chemguide.co.uklibretexts.org
C₆H₆ + C₇H₁₃OCl → C₁₃H₁₈O + HCl The subsequent reduction of the ketone to this compound (C₁₃H₂₀) consumes a reducing agent but ideally only eliminates the oxygen atom (as water). Even without considering the reducing agent, the initial acylation step produces HCl as a byproduct, thus lowering the atom economy.
Direct Friedel-Crafts Alkylation: This pathway involves the direct addition of benzene (C₆H₆) to an alkene, such as 1-heptene (B165124) (C₇H₁₄).
C₆H₆ + C₇H₁₄ → C₁₃H₂₀ This reaction is an addition reaction, and in theory, all atoms from the reactants are incorporated into the final product, resulting in a 100% atom economy. scranton.edu This makes direct alkylation a more atom-economical and inherently "greener" process. nih.gov
Beyond atom economy, other metrics like Reaction Mass Efficiency (RME) and the Environmental Factor (E-Factor) provide a more holistic view of process efficiency by accounting for reaction yield, stoichiometry, and the total amount of waste generated (including solvents, catalyst, and byproducts). The shift from traditional homogeneous catalysts like AlCl₃ (which is used in stoichiometric amounts and generates significant waste) to catalytic, recyclable solid acids dramatically improves these efficiency metrics. researchgate.net The development of processes like the Detal process, which uses a solid acid catalyst for LAB production, represents a significant step towards more efficient and environmentally responsible chemical manufacturing. rawdatalibrary.net
Reaction Mechanisms and Kinetics of Heptylbenzene Transformations
Decomposition Pathways under Supercritical Conditions
The transformation of heptylbenzene under supercritical conditions, particularly in the presence of water, represents a significant area of research for upgrading heavy oils into more valuable, lower-molecular-weight hydrocarbons.
This compound (HPB) undergoes decomposition in supercritical water (SCW), which is water at temperatures and pressures exceeding its critical point of 374°C and 22.1 MPa. capes.gov.brijcea.org Under these conditions, this compound is converted into lighter hydrocarbons, including various alkylbenzenes, as well as gaseous products. capes.gov.br The thermolysis of this compound in this environment has been found to follow first-order kinetics. capes.gov.br Key liquid products from this decomposition include toluene (B28343), ethylbenzene, benzene (B151609), and naphthalene, alongside unbranched and branched phenylalkanes and phenylolefins. capes.gov.br Notably, the presence of supercritical water drastically reduces the formation of char, a common byproduct in high-temperature hydrocarbon processing. capes.gov.br
Studies comparing the decomposition of this compound (HPB) and hexylbenzene (B86705) (HXB) in supercritical water reveal differences in their conversion rates. ijcea.org At a constant temperature of 450°C, the average conversion of this compound was found to be higher than that of hexylbenzene. ijcea.org While both compounds decompose successfully into lower molecular weight hydrocarbons without a catalyst, the distribution of products is sensitive to the reaction conditions. ijcea.org For both HPB and HXB, the use of SCW was effective in suppressing the formation of high-molecular-weight compounds and char, especially at high temperatures. ijcea.org The decomposition of HXB in SCW also yields major liquid products such as toluene, styrene (B11656), and ethylbenzene. researchgate.net
Table 1: Effect of Temperature and Water-to-Oil Ratio on this compound (HPB) and Hexylbenzene (HXB) Conversion
| Compound | Temperature (°C) | Water-to-Oil Ratio | Reaction Time (min) | Conversion Rate | Key Finding |
| This compound | 450 | - | 60 | ~88% | High conversion achieved. capes.gov.br |
| This compound | 475 | 10 | 60 | High | High conversion and production of low molecular weight compounds. researchgate.netijcea.org |
| Hexylbenzene | 475 | 10 | 60 | High | High conversion and production of low molecular weight compounds. researchgate.netijcea.org |
| This compound | 450 | Varies | - | Conversion slowly decreased with increasing water. | Conversion is affected very slightly by water ratio at supercritical conditions. ijcea.org |
| Hexylbenzene | 450 | 10 | - | High | High conversion observed at this specific ratio. ijcea.org |
Supercritical water acts as more than just an inert solvent in the decomposition of this compound; it is an active reaction medium. capes.gov.br Above its critical point, water exhibits unique properties, including a dramatically variable ion product and dielectric constant, which allows it to function as an acid or a base catalyst even without the addition of an external catalyst. capes.gov.brresearchgate.net This is a significant advantage in upgrading heavy oils, as it avoids the catalyst deactivation issues caused by metals and asphaltenes. ijcea.org
The properties of SCW facilitate its miscibility with hydrocarbons, creating a homogeneous reaction phase that can enhance reaction rates. ijcea.org Although some studies suggest SCW has a negligible influence on the fundamental reaction path compared to pyrolysis without water, it can accelerate specific pathways, such as those leading to the formation of phenylolefins and toluene, while suppressing others. ijcea.org Furthermore, SCW is thought to act as a hydrogen donor, which aids in the decomposition process and inhibits coke formation. ijcea.org The "cage effect" of water molecules surrounding the reactants, potential water attack on the hydrocarbon molecules, and changes in phase behavior are all factors that define the role of SCW in the reaction. ijcea.org
The decomposition of this compound in supercritical water proceeds through a network of complex reactions. The primary products observed are smaller alkylbenzenes, indicating that the cleavage of the long alkyl side chain is a dominant process. capes.gov.br
The formation of products such as toluene, ethylbenzene, propylbenzene, and butylbenzene (B1677000) from this compound confirms that side-chain shortening is a major reaction pathway. capes.gov.br This process involves the breaking of carbon-carbon bonds at various positions along the heptyl chain. The presence of a benzylic position—the carbon atom attached to the benzene ring—is particularly significant. Reactions such as free-radical bromination are known to occur preferentially at the benzylic position, and similar radical mechanisms are likely at play under the high-temperature conditions of SCW. youtube.com The oxidation of alkyl groups attached to a benzene ring to form carboxylic acids is a common side-chain reaction, although the products observed in SCW decomposition are primarily shorter alkylbenzenes rather than benzoic acid, suggesting that cleavage is more prevalent than oxidation under these conditions. capes.gov.bryoutube.com The variety of smaller alkylbenzenes produced indicates that the side chain can be cleaved at different points, leading to a distribution of products. capes.gov.br
Identified Reaction Mechanisms in Decomposition
Benzene Ring Formation and Side Chain Addition Reactions
The synthesis of this compound typically involves the electrophilic substitution of a heptyl group onto a benzene ring, a classic example of a Friedel-Crafts alkylation reaction. Once formed, the reactivity of this compound is characterized by transformations involving its alkyl side chain.
A significant reaction is the oxidation of the alkyl side chain. When treated with a strong oxidizing agent such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), the entire heptyl group is cleaved, and the benzylic carbon—the carbon atom directly attached to the aromatic ring—is oxidized to a carboxylic acid. libretexts.orglibretexts.org This reaction proceeds regardless of the length of the alkyl chain, but it critically requires the presence of at least one hydrogen atom on the benzylic carbon. libretexts.orglibretexts.org The remarkable stability of the benzene ring leaves it unchanged during this vigorous oxidation of the side chain.
Ionic and Free Radical Reaction Mechanisms in Supercritical Water
Under supercritical water (SCW) conditions, the conventional rules of chemical reactivity are altered. The dramatic changes in the physical properties of water, such as its ionic product and dielectric constant, allow it to function as an acid or base catalyst, facilitating reactions without external additives. researchgate.net
The decomposition of aromatic compounds in SCW involves both ionic and free-radical pathways. dtic.mil The hydroxyl radical (•OH) has been identified as a primary oxidizing species in supercritical water oxidation. dtic.mil Studies on the addition of hydroxyl radicals to aromatic rings in SCW show a rapid increase in reaction rates at temperatures above 300°C, a behavior that is distinctly non-Arrhenius, suggesting a complex, free-radical mechanism. dtic.mil
Simultaneously, the unique molecular environment of SCW, characterized by density fluctuations, can create "wet" areas where water molecules cluster and "dry" areas. aist.go.jp This inhomogeneity can influence reaction pathways; an activated hydrogen ion, for example, might preferentially react with an oxygen atom in a "wet" region, initiating an ionic reaction cascade. aist.go.jp This dual nature of SCW allows for a complex interplay between ionic and free-radical mechanisms in the transformation of compounds like this compound.
Kinetic and Simulation Studies of this compound Decomposition
Kinetic studies are essential for understanding the rate and pathways of this compound decomposition, particularly in processes like thermal cracking and hydrothermal upgrading. Research on the decomposition of this compound and the similar hexylbenzene in supercritical water has demonstrated that conversion into lower molecular weight hydrocarbons is highly dependent on process conditions.
Experimental results show that conversion rates and the production of lighter compounds are maximized at higher temperatures and longer reaction times. researchgate.net For instance, at a water-to-oil ratio of 10 and a temperature of 475°C, significant conversion can be achieved within 60 minutes. researchgate.net
Table 1: Influence of Reaction Conditions on Alkylbenzene Conversion in Supercritical Water This table is generated based on qualitative and quantitative findings from a comparative study on this compound and hexylbenzene. researchgate.net
| Parameter | Condition | Effect on Conversion | Product Outcome |
|---|---|---|---|
| Temperature | Increase from 450°C to 475°C | Increased Conversion | Higher yield of low molecular weight compounds |
| Reaction Time | Increase up to 60 min | Increased Conversion | Higher yield of lighter hydrocarbons |
| Water to Oil Ratio | Increase up to 10 | Increased Conversion | Enhanced decomposition |
Kinetic simulations of similar alkylbenzenes, such as n-propylbenzene, under high-temperature pyrolysis reveal that the primary decomposition pathway involves the cleavage of the bond between the first and second carbon atoms of the alkyl chain (β-scission), forming a benzyl (B1604629) radical and another smaller radical. mdpi.com This benzyl radical is a key intermediate that undergoes further reactions, leading to the formation of stable products like toluene and smaller hydrocarbons such as ethene. mdpi.com
Hydrothermal Upgrading Processes
Hydrothermal upgrading is a promising technology for converting heavy oils and biomass into more valuable, lighter fuels. This compound serves as a representative model compound for the alkyl-aromatic structures found in these heavy feedstocks. researchgate.net The process leverages the unique properties of hot, pressurized water to break down large molecules.
Cleavage of Aromatic Core-Alkyl Substituent Bonds
A primary objective in the hydrothermal upgrading of heavy oils is the cleavage of the carbon-carbon bond connecting the aromatic core to the long alkyl substituents. researchgate.net In the case of this compound, this is the bond between the benzene ring and the heptyl chain. Breaking this bond is a key step in reducing the molecular weight of the compound and converting it into lighter, more desirable products such as benzene, toluene, and various smaller alkanes and alkenes. Supercritical water has proven to be an effective medium for achieving this bond cleavage without the need for an external catalyst. researchgate.net
Catalytic Influences on Reaction Rates and Product Yields
While hydrothermal processing can proceed without catalysts, their introduction can significantly enhance reaction rates and steer product selectivity. frontiersin.org Zeolite catalysts, such as ZSM-5, are effective in upgrading processes. frontiersin.org When used in the supercritical upgrading of related waste streams, ZSM-5 has been shown to reduce the total organic content in the aqueous phase by 64-73% and facilitate denitrogenation and reduction reactions. frontiersin.org These catalysts promote the formation of valuable aromatic hydrocarbons like phenol, while also producing other useful compounds. frontiersin.org However, the catalyst can experience deactivation over time due to coke formation and surface degradation. frontiersin.org
Suppression of Char and Tar Formation
A significant challenge in hydrothermal gasification and upgrading is the formation of unwanted solid (char) and heavy liquid (tar) byproducts, which reduces the yield of desired fuels and can foul equipment. nih.gov Research into the hydrothermal gasification of complex organic materials has shown that reaction conditions play a crucial role in minimizing these side reactions. An increase in temperature and heating rate tends to reduce char yield. nih.gov
Furthermore, the addition of chemical agents can suppress the formation of these undesirable byproducts. The use of an alkali like Sodium Hydroxide (NaOH) can effectively reduce char yield, while an oxidizing agent like Hydrogen Peroxide (H2O2) can decrease tar yield. nih.gov Maintaining a higher moisture content in the feedstock is another effective strategy for inhibiting the formation of both char and tar. nih.gov
Cross-Coupling Mechanisms Involving this compound Derivatives
This compound derivatives can participate in various cross-coupling reactions to form new carbon-carbon bonds, significantly enhancing their synthetic utility. The mechanisms of these transformations are critical for controlling reaction outcomes and optimizing conditions.
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for forming C-C bonds. While specific mechanistic studies on this compound derivatives are not extensively detailed in the literature, the general principles of palladium catalysis can be applied. These reactions typically involve a derivative, such as a halo-heptylbenzene (e.g., bromo- or iodo-heptylbenzene), and a suitable coupling partner.
The catalytic cycle for a generic palladium(0)-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, generally proceeds through three fundamental steps:
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (e.g., a this compound halide) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a palladium(II) intermediate.
Transmetalation: The subsequent step is transmetalation, where an organometallic coupling partner (e.g., an organoboron or organotin compound) transfers its organic group to the palladium(II) complex, displacing the halide.
Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) center couple and are eliminated as the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. illinois.edu
The specific ligands coordinated to the palladium center play a crucial role in modulating the catalyst's reactivity, stability, and selectivity. nih.govnih.gov For instance, phosphine-sulfonate ligands have been investigated in palladium-catalyzed copolymerization reactions, where they influence monomer insertion and chain termination pathways. nih.gov In reactions involving polar monomers, the ligand architecture can prevent catalyst deactivation and control the incorporation of the functionalized group. nih.gov
Table 1: Fundamental Steps in a Generic Palladium-Catalyzed Cross-Coupling Reaction
| Step | Description | Generic Equation |
| Oxidative Addition | The Pd(0) catalyst reacts with the organohalide to form a Pd(II) complex. | L₂Pd⁰ + R-X → L₂PdII(R)(X) |
| Transmetalation | An organometallic reagent transfers an organic group to the Pd(II) complex. | L₂PdII(R)(X) + R'-M → L₂PdII(R)(R') + M-X |
| Reductive Elimination | The two organic groups are coupled, forming the product and regenerating the Pd(0) catalyst. | L₂PdII(R)(R') → R-R' + L₂Pd⁰ |
| Note: R-X could be a this compound halide, R'-M is the coupling partner, and L is a ligand. |
Alkylbenzenes, including this compound, can undergo reactions via radical mechanisms, particularly at the benzylic position of the alkyl chain. The C-H bond at the benzylic carbon is significantly weaker than other sp³ hybridized C-H bonds in the alkyl chain because the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.org
A classic example is the radical halogenation of alkylbenzenes. ucalgary.ca When treated with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide), alkylbenzenes selectively undergo bromination at the benzylic position. libretexts.org
The mechanism proceeds via a radical chain reaction:
Initiation: The reaction is initiated by the homolytic cleavage of a weak bond, such as the N-Br bond in NBS or the Br-Br bond in Br₂, to generate a small concentration of bromine radicals. libretexts.orgucalgary.ca
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of this compound. This is the rate-determining step and results in the formation of a resonance-stabilized heptylbenzyl radical and HBr. This radical then reacts with a molecule of Br₂ (or NBS) to form the 1-bromo-1-phenylheptane product and a new bromine radical, which continues the chain. ucalgary.ca
Termination: The reaction is terminated when two radicals combine. ucalgary.ca
Oxidation of large alkylbenzenes also involves radical pathways, where the initial step is often the abstraction of a benzylic hydrogen to form a benzylic radical. numberanalytics.comresearchgate.net This radical can then react with oxygen to form various oxidation products. The long alkyl chain in this compound can influence reactivity compared to shorter-chain alkylbenzenes, but the initial site of radical attack is predominantly the benzylic carbon due to its enhanced stability. researchgate.net
Charge-Transfer Complex Formation and Reactivity
This compound, as an electron-rich aromatic compound, can act as an electron donor in the formation of charge-transfer (CT) complexes with suitable electron acceptors. umb.sk These complexes are formed through a weak electronic interaction where a fraction of an electronic charge is transferred from the donor (this compound) to the acceptor. umb.sknih.gov This interaction results in the formation of a new, characteristic absorption band in the UV-visible spectrum. dtic.mil
Strong electron acceptors, characterized by their high electron affinity, are effective in forming CT complexes with aromatic donors. mdpi.com
1,3,5-Trinitrobenzene (TNB): TNB is a powerful electron acceptor due to the presence of three electron-withdrawing nitro groups on the benzene ring. It is known to form colored CT complexes with a variety of electron-donating aromatic hydrocarbons. nih.govnih.gov The interaction involves the stacking of the electron-rich ring of the donor (this compound) and the electron-deficient ring of TNB. nih.gov Although specific studies with this compound are not prominent, the behavior is analogous to complexes formed with other alkylbenzenes and polycyclic aromatic hydrocarbons. nih.govnist.gov
Fluoranil (Tetrafluoro-p-benzoquinone): Fluoranil is another potent electron acceptor. The fluorine atoms and carbonyl groups withdraw electron density, making it highly electrophilic. It forms CT complexes with electron donors, and in some cases, can lead to a temperature- or pressure-induced neutral-to-ionic phase transition where the degree of charge transfer increases significantly. aps.org The interaction with this compound would be expected to yield a CT complex with a characteristic absorption spectrum.
The stability of the formed CT complex is related to the ionization potential of the donor and the electron affinity of the acceptor. nih.govmdpi.com The alkyl group of this compound is weakly electron-donating, which slightly increases the electron density of the benzene ring compared to unsubstituted benzene, making it a competent donor for these interactions.
The formation and properties of charge-transfer complexes are primarily investigated using spectroscopic methods.
UV-Visible Spectroscopy: This is the most common technique for identifying CT complexes. The formation of the complex gives rise to a new, broad, and often intense absorption band in the visible or near-UV region, which is absent in the spectra of the individual donor or acceptor molecules. dtic.milscirp.org The energy of this CT band (λmax) is directly related to the energy gap between the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov By analyzing the absorbance of the CT band at varying concentrations of the donor and acceptor, the stoichiometry (often 1:1) and the formation constant (KCT) of the complex can be determined using equations like the Benesi-Hildebrand equation. scirp.orgsemanticscholar.org
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques can also provide evidence for complex formation. In IR spectroscopy, changes in the vibrational frequencies of the donor and acceptor molecules upon complexation can be observed. ejournal.by In ¹H NMR spectroscopy, the formation of a CT complex causes shifts in the proton resonances of both the donor and acceptor molecules due to changes in their electronic environment. semanticscholar.org
Computational Studies: Density Functional Theory (DFT) calculations are frequently used to support experimental findings. These studies can predict the geometry of the CT complex, the amount of charge transferred, and the theoretical absorption spectrum, providing a deeper understanding of the interaction. ejournal.byresearchgate.net
Table 2: Spectroscopic Techniques for Characterizing Charge-Transfer Complexes
| Technique | Information Obtained | Typical Observation |
| UV-Visible Spectroscopy | CT absorption band (λmax), formation constant (KCT), molar extinction coefficient (ε), stoichiometry | Appearance of a new, broad absorption band at a longer wavelength. |
| Infrared (IR) Spectroscopy | Changes in vibrational modes of donor and acceptor | Shifts in characteristic vibrational frequencies (e.g., C=O, N-O stretches). |
| NMR Spectroscopy | Changes in the electronic environment of nuclei | Chemical shifts of protons on the donor and acceptor molecules. |
| Computational Methods (DFT) | Geometry, binding energy, charge distribution, theoretical spectra | Calculation of HOMO-LUMO gap, prediction of molecular electrostatic potential. |
Applications in Diverse Chemical Domains
Role in Materials Science
In materials science, hexaarylbenzene derivatives, which can be synthesized from precursors like this compound, are explored for applications in organic electronics due to their unique structural and electronic properties. While not a primary material itself, this compound's well-defined nonpolar nature makes it suitable as a non-aqueous solvent or a component in solvent mixtures for specific polymer or nanoparticle processing applications where polarity control is crucial. It can also serve as a molecular building block for the synthesis of more complex, functionalized materials.
Density Functional Theory (DFT) Calculations for Conformer Energies and Vibrations
Utility in Organic Synthesis
This compound is a useful intermediate and reagent in organic synthesis. It can be used as a starting material for the synthesis of other functionalized long-chain alkylaromatic compounds. organic-chemistry.org For example, the alkyl chain can be functionalized, or the aromatic ring can undergo further substitution reactions. It has also been utilized in high-temperature liquid chromatography (HTLC) with zirconia and titania-based stationary phases for the separation of other alkylbenzene derivatives.
Relevance in Environmental Science
In environmental science, this compound is relevant as a representative compound for a class of pollutants found in petroleum products. Researchers study its environmental fate, including its transport, partitioning in soil and water, and biodegradation pathways. researchgate.net Understanding the behavior of this compound helps in developing models to predict the environmental impact of fuel spills and in designing bioremediation strategies for contaminated sites. Its high lipophilicity means it is a compound of interest in studies of bioaccumulation in aquatic organisms. vedantu.com
Advanced Analytical Methodologies for Heptylbenzene
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for probing the molecular structure and conformational preferences of heptylbenzene. By utilizing laser-based techniques, researchers can gain detailed insights into the different shapes the molecule adopts in the gas phase.
Laser-Induced Fluorescence (LIF) is a highly sensitive spectroscopic method used to study the electronic structure of molecules. phenomenex.com In this technique, a tunable laser excites molecules to a higher electronic state, and the subsequent fluorescence emitted as they relax back to the ground state is detected. biomedpharmajournal.orghpst.cz The intensity of this fluorescence is recorded as a function of the laser wavelength, resulting in an excitation spectrum.
For this compound, LIF excitation spectroscopy is employed to distinguish between different conformational isomers. Each conformer has a unique three-dimensional structure, which results in a distinct electronic transition energy. These differences are observed as separate origin bands in the LIF spectrum, allowing for the identification of individual conformers present in a sample. Studies on a series of alkylbenzenes, including this compound, have demonstrated that the LIF spectra evolve systematically with the increasing length of the alkyl chain, enabling the classification of conformers into families with similar alkyl chain conformations. sielc.com
Fluorescence-Dip Infrared (FDIR) spectroscopy is a powerful double-resonance technique that provides vibrational spectra of individual conformers that have been identified in the LIF spectrum. In FDIR, two lasers are used: a UV laser fixed to the frequency of a specific conformer's electronic transition (as determined by LIF), and a tunable infrared laser. When the IR laser is resonant with a vibrational transition of the selected conformer, the molecule is excited to a vibrational level in the ground electronic state. This causes a depletion, or "dip," in the fluorescence signal induced by the UV laser.
FDIR spectroscopy has been instrumental in obtaining conformer-specific infrared spectra of this compound in the C-H stretch region (2800–3000 cm⁻¹). sielc.com By tuning the UV laser to a specific band in the LIF spectrum, researchers can isolate and record the IR spectrum of a single conformational isomer. This technique provides definitive vibrational assignments for different conformers, such as those with extended (all-trans) or folded (gauche) alkyl chains. For instance, this compound is the shortest alkylbenzene where a specific folded conformer, the g1g'4 conformer, has been identified with sufficient intensity for its infrared spectrum to be recorded using FDIR. sielc.com
Raman spectroscopy is another vibrational spectroscopy technique that is highly effective for studying the conformational isomers of molecules like this compound. anjs.edu.iqnist.gov It is particularly sensitive to vibrations of the carbon-carbon backbone of the alkyl chain, making it complementary to IR spectroscopy. nist.govmdpi.com In Raman spectroscopy, a laser is used to irradiate a sample, and the scattered light is analyzed. The small fraction of light that is inelastically scattered reveals information about the vibrational modes of the molecule.
In the context of this compound and other long-chain alkylbenzenes, Raman spectroscopy helps to assign the observed conformers. sielc.com The technique can distinguish between trans and gauche conformations in the alkyl chain, which give rise to distinct peaks in the Raman spectrum. nih.gov By combining Raman data with LIF and FDIR spectra, and supported by theoretical calculations, a comprehensive picture of the conformational preferences of this compound can be constructed. This combined approach has been successfully used to assign the conformations of a series of alkylbenzenes from pentyl- to decylbenzene. sielc.com
Chromatographic and Mass Spectrometric Analysis
Chromatographic techniques are essential for the separation and detection of this compound from complex mixtures, while mass spectrometry provides definitive identification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. hpst.cz In GC, the sample is vaporized and passed through a long column with a stationary phase. The separation is based on the differential partitioning of compounds between the mobile gas phase and the stationary phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for its preliminary identification.
Following separation by GC, the compounds are introduced into a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification. The NIST Chemistry WebBook provides mass spectrum data for this compound, which can be used as a reference for its identification. nist.gov GC-MS methods have been developed for the simultaneous analysis of various organic compounds, including those in the same class as this compound, such as benzene (B151609), toluene (B28343), ethylbenzene, and xylenes (BTEX), in environmental samples. mdpi.com
| Parameter | Description |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. |
| Stationary Phase | Typically a non-polar column for compounds like this compound. nist.gov |
| Mobile Phase | An inert carrier gas, such as helium or hydrogen. hpst.cz |
| Detection | Mass spectrometer detects fragments based on mass-to-charge ratio. |
| Application | Identification and quantification of this compound in complex mixtures. |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used separation technique. biomedpharmajournal.org It is particularly useful for compounds that are not sufficiently volatile for GC or are thermally unstable. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analytes with the stationary and mobile phases.
For this compound, a reverse-phase (RP) HPLC method has been developed for its analysis. sielc.com In this method, a non-polar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile and water. sielc.com This technique can be used for the separation and isolation of this compound and its impurities. The method is scalable and can be adapted for preparative separations. sielc.com HPLC is a powerful tool in various fields, including pharmaceuticals, environmental analysis, and forensics, for the identification and quantification of chemical compounds. phenomenex.com
| Parameter | Description |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Mode | Reverse-phase (RP) is suitable for this compound. sielc.com |
| Stationary Phase | A non-polar material, such as C18-silica. |
| Mobile Phase | A polar solvent mixture, for example, acetonitrile and water. sielc.com |
| Application | Analysis, separation, and purification of this compound. sielc.com |
Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is an analytical technique renowned for its exceptionally high mass resolving power and mass accuracy. This makes it an invaluable tool for the analysis of complex mixtures, such as petroleum fractions, where thousands of individual compounds, including numerous alkylbenzene isomers like this compound, can be present.
In FT-ICR MS, ions are trapped in a Penning trap, which uses a strong, static magnetic field and a weaker electrostatic field. The ions are excited into a coherent cyclotron motion by a radiofrequency pulse. The frequency of this motion is inversely proportional to the ion's mass-to-charge ratio (m/z). The decaying signal of the orbiting ions (the free induction decay) is detected, and a Fourier transform is applied to convert this time-domain signal into a frequency-domain signal, which is then converted into a mass spectrum.
The ultra-high resolution of FT-ICR MS allows for the differentiation of ions with very similar m/z values, which is crucial for assigning unique elemental compositions (e.g., CₓHᵧNₙOₒSₛ) to the detected peaks. This capability is particularly advantageous in the field of "petroleomics" for the detailed characterization of crude oil and its derivatives. For a compound like this compound (C₁₃H₂₀), FT-ICR MS can easily resolve its peak from other isobaric or near-isobaric species containing heteroatoms, providing unambiguous identification in a complex matrix.
Method Development and Validation for Alkylbenzenes
Developing and validating analytical methods for alkylbenzenes like this compound is critical to ensure the accuracy, precision, and reliability of the results. This process involves optimizing various analytical parameters and adhering to established validation protocols.
Optimization of Analytical Parameters for Alkylbenzene Analysis
The optimization of an analytical method, whether by HPLC or Gas Chromatography (GC), aims to achieve the best possible separation and detection of the target analytes. For a series of linear alkylbenzenes (LABs), including this compound, this involves a systematic adjustment of key parameters.
In Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), parameters to be optimized include:
Column: Selection of the stationary phase (e.g., 5% phenyl-polysiloxane) and column dimensions (length, internal diameter, film thickness).
Temperature Program: The initial temperature, ramp rate, and final temperature are optimized to achieve separation of all congeners in a reasonable time.
Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., Helium or Hydrogen) is adjusted to achieve optimal efficiency.
Injector and Detector Temperature: These are set high enough to ensure efficient vaporization of the sample and prevent condensation, respectively.
In High-Performance Liquid Chromatography (HPLC) , key parameters for optimization include:
Stationary Phase: Selecting a suitable reversed-phase column (e.g., C18, C8, or PBD-zirconia).
Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile or methanol) to water is critical. Gradient elution is often employed for separating a series of alkylbenzenes with varying chain lengths. tubitak.gov.tr
Flow Rate: Adjusted to balance analysis time and separation efficiency.
Column Temperature: Can be used to fine-tune selectivity and reduce viscosity.
Detector Wavelength: For UV detection, the wavelength is set to maximize the absorbance of the benzene ring (typically around 254-260 nm).
The following table provides an example of optimized parameters for the GC analysis of linear alkylbenzenes.
| Parameter | Optimized Value |
| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polysiloxane |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Injector Temp. | 280 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | 50-350 amu |
This table represents a typical set of optimized parameters for illustrative purposes.
Method validation for alkylbenzene analysis involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and specificity according to established guidelines. researchgate.netresearchgate.net
Green Chemistry Principles in Analytical Methodologies
Green Analytical Chemistry (GAC) aims to make analytical procedures safer and more environmentally friendly by reducing or eliminating hazardous substances and minimizing waste and energy consumption. pg.edu.plbohrium.com These principles are increasingly being applied to the analysis of alkylbenzenes and other organic pollutants.
Key strategies for implementing green chemistry in alkylbenzene analysis include:
Miniaturization: Using smaller sample sizes and reducing the scale of the analytical instrumentation. This leads to a significant reduction in solvent consumption and waste generation. Techniques like capillary HPLC and fast GC with smaller column dimensions are examples of this approach.
Solvent Reduction and Replacement: The primary goal is to minimize the use of toxic organic solvents. This can be achieved by using solvent-free sample preparation techniques like Solid-Phase Microextraction (SPME), which concentrates analytes from a sample onto a coated fiber without the need for solvents. umb.edu Another approach is to replace hazardous solvents with more benign alternatives, such as supercritical fluids (e.g., CO₂) or water-based mobile phases in HPLC where possible.
Reduction of Energy Consumption: Developing faster analytical methods reduces the energy consumed per sample. High-temperature HPLC on stable columns (like zirconia-based ones) can significantly shorten analysis times.
Automation: Automating the entire analytical process, from sample preparation to final analysis, can lead to more efficient use of reagents and energy.
By adopting these green analytical practices, the environmental footprint associated with the analysis of this compound and other alkylbenzenes can be significantly reduced. researchgate.net
Environmental Fate and Degradation of Heptylbenzene
Volatilization from Aqueous Systems
Volatilization is a key process for the removal of heptylbenzene and other volatile organic compounds (VOCs) from water bodies. ijcea.org The process involves the transfer of the compound from the water phase across the water-air interface into the atmosphere. ijcea.org This transfer is often modeled using the two-film theory, which posits that the primary resistance to mass transfer lies within thin, stagnant films of water and air at the interface. ijcea.org For compounds like this compound, which have relatively high Henry's Law constants, the volatilization rate is typically controlled by the resistance in the liquid film. ijcea.org
The rate of volatilization of this compound from water is influenced by a combination of its physical-chemical properties and environmental conditions. Key factors include:
Water Temperature: Higher temperatures increase the vapor pressure and the molecular diffusion rate of the compound, leading to a higher volatilization rate.
Water Mixing and Turbulence: Increased mixing in the water body, caused by wind or flow, decreases the thickness of the liquid film at the water-air interface. This reduces the resistance to mass transfer and increases the volatilization coefficient. ijcea.org
Molecular Structure: The size and structure of the molecule affect its diffusion coefficient. For alkylbenzenes, as the length of the alkyl chain increases, the liquid-film coefficient generally decreases. ijcea.org
Research conducted by the U.S. Geological Survey measured the liquid-film coefficients for a series of alkyl-substituted benzenes under various water-mixing conditions. The results demonstrated that for compounds from benzene (B151609) to n-octylbenzene, the resistance to volatilization is almost entirely within the liquid film, validating the assumption of liquid-film controlled volatilization. ijcea.org For this compound, almost 99.9% of the resistance to volatilization is in the liquid film under slow water-mixing conditions. ijcea.org
| Water-Mixing Condition | Liquid-Film Coefficient (KL), meters/day | Percentage Resistance in Liquid Film (%) |
|---|---|---|
| Minimum (Slow Mixing) | 0.0036 | 99.9 |
| Maximum (Rapid Mixing) | 0.035 | 99.8 |
To predict volatilization rates from natural water bodies like streams and rivers, the reference-substance concept is commonly employed. nist.gov This method uses the ratio (φ) of the liquid-film coefficient of the compound of interest (KLORG) to that of a reference substance, typically oxygen (KLOXY), measured under the same laboratory conditions. ijcea.org This ratio can then be applied to field-measured oxygen absorption coefficients to estimate the volatilization rate of the organic compound. nist.gov
Two primary procedures are used to estimate these ratios when experimental data are unavailable: one based on molecular-diffusion coefficients and another based on molecular weight. nist.gov A study evaluating these procedures for a series of alkylbenzenes, including this compound, found that predictions can deviate for higher-molecular-weight compounds. nist.gov For n-hexylbenzene, n-heptylbenzene, and n-octylbenzene, the predicted ratios were larger than the experimentally determined ratios. ijcea.orgnist.gov These discrepancies were partly attributed to experimental challenges, such as sorption of these less soluble, higher-molecular-weight compounds to the surfaces of the testing apparatus. ijcea.orgnist.gov
| Compound | Experimental Ratio (φ) | Predicted Ratio (Molecular Diffusion) | Predicted Ratio (Molecular Weight) |
|---|---|---|---|
| Benzene | 0.606 | >0.606 | >0.606 |
| Toluene (B28343) | 0.558 | >0.558 | - |
| Ethylbenzene | 0.518 | 0.518 | 0.518 |
| n-Heptylbenzene | 0.370 | >0.370 | >0.370 |
| n-Octylbenzene | 0.357 | >0.357 | >0.357 |
Biodegradation Pathways
Biodegradation is a crucial process for the ultimate removal of this compound from the environment, transforming it into less harmful substances. researchgate.net This process is mediated by microorganisms that utilize the hydrocarbon as a source of carbon and energy. amanote.com The presence of a long alkyl side chain on the benzene ring makes this compound susceptible to specific microbial degradation pathways.
Microorganisms capable of degrading aromatic hydrocarbons are widespread in the environment, particularly in petroleum-contaminated soils and sediments. amanote.com The degradation of alkylbenzenes can occur under both aerobic and anaerobic conditions. fachoekotoxikologie.de
Under aerobic conditions, the initial attack on an alkylbenzene like this compound typically occurs on the alkyl side chain. The most common pathway involves the terminal oxidation of the heptyl group to form a primary alcohol (7-phenyl-1-heptanol). This is followed by successive oxidations to an aldehyde (7-phenylheptanal) and then to a carboxylic acid (7-phenylheptanoic acid). The resulting phenylalkanoic acid then undergoes β-oxidation, a process that sequentially shortens the alkyl chain by two carbon units at a time. This process continues until intermediates like phenylacetic acid or benzoic acid are formed, which are then funneled into central metabolic pathways after the aromatic ring is cleaved.
Under anaerobic conditions, the degradation pathway is different. For alkylbenzenes like ethylbenzene, degradation has been shown to proceed via the addition of fumarate (B1241708) to the sub-terminal carbon of the alkyl chain, a reaction catalyzed by benzylsuccinate synthase or a similar enzyme. researchgate.net This forms a succinate (B1194679) adduct, such as (1-phenylethyl)-succinate. researchgate.net Following activation to its coenzyme A (CoA) thioester, the molecule undergoes carbon-skeleton rearrangement and subsequent β-oxidation. researchgate.net A similar pathway is hypothesized for this compound, involving the initial addition of fumarate to the alkyl chain, followed by a series of enzymatic reactions to break down the hydrocarbon.
The microbial degradation of this compound is facilitated by a series of specific enzymes.
In aerobic degradation , the key initial enzymes are monooxygenases or dioxygenases. nih.gov A monooxygenase would catalyze the hydroxylation of the terminal methyl group of the heptyl chain. Following this initial step, alcohol dehydrogenases and aldehyde dehydrogenases catalyze the subsequent oxidation steps to form the corresponding carboxylic acid. researchgate.net The β-oxidation of the resulting phenylalkanoic acid is carried out by a set of enzymes analogous to those involved in fatty acid metabolism, including acyl-CoA synthetases, acyl-CoA dehydrogenases, and thiolases.
In anaerobic degradation , the enzymatic machinery is distinct. The initial activation of the alkyl chain is often catalyzed by a glycyl radical enzyme, such as benzylsuccinate synthase, which adds fumarate to the hydrocarbon. researchgate.net The subsequent steps involve CoA ligases to form the thioester, followed by enzymes that rearrange the carbon skeleton and carry out a modified β-oxidation pathway to degrade the alkyl chain. researchgate.net Once the alkyl chain is sufficiently shortened, the benzene ring is typically carboxylated and then reductively dearomatized before ring cleavage.
Hydrolysis and Pyrolysis in Environmental Contexts
Hydrolysis and pyrolysis are transformation processes that involve the cleavage of chemical bonds by water and heat, respectively.
Hydrolysis is generally not considered a significant degradation pathway for simple alkylbenzenes like this compound under typical environmental conditions (i.e., ambient temperatures and pH levels of 4-9). fachoekotoxikologie.deepa.gov The carbon-carbon and carbon-hydrogen bonds in this compound are stable and not susceptible to abiotic hydrolysis in aqueous environments. fachoekotoxikologie.de However, under conditions of very high temperature and pressure, such as those found in supercritical water oxidation (a waste treatment technology) or deep geological formations, hydrolysis (also referred to as hydrothermal cracking or pyrolysis in the presence of water) can occur. ijcea.orgresearchgate.net Studies have shown that this compound decomposes in supercritical water (e.g., 450-475°C) to form lower molecular weight hydrocarbons. ijcea.orgresearchgate.net
Pyrolysis refers to the thermal decomposition of a compound in the absence of oxygen. This process requires very high temperatures and is therefore not a relevant environmental fate process in soil or water. epa.gov Pyrolysis is, however, the principal mechanism of destruction during the incineration of hazardous waste. At the high temperatures found in an incinerator (e.g., >700°C), this compound would be thermally degraded into smaller, less complex molecules and ultimately mineralized to carbon dioxide and water in the presence of sufficient oxygen.
Hydrolysis in Supercritical Water for Environmental Remediation
Supercritical water oxidation (SCWO) is an advanced oxidation process that occurs at temperatures and pressures exceeding the critical point of water (374 °C and 22.1 MPa). capes.gov.br Under these conditions, water exhibits unique properties, acting as a non-polar solvent in which organic compounds and gases like oxygen become highly soluble. wikipedia.org This single-phase environment facilitates the rapid and efficient destruction of hazardous organic wastes. wikipedia.orgmit.edu
Research into the decomposition of this compound in supercritical water (SCW) has been conducted to understand its potential for treating heavy oils and other hydrocarbon-contaminated waste streams. capes.gov.brresearchgate.net In these studies, this compound serves as a model compound for the alkylbenzene components found in such wastes. capes.gov.br
A study on the decomposition of this compound in supercritical water was performed in a batch reactor at temperatures ranging from 425 to 475 °C and pressures between 30 and 40 MPa, without the use of an external catalyst. capes.gov.br Under these conditions, this compound was effectively converted into a mixture of lighter hydrocarbons, including toluene, ethylbenzene, propylbenzene, and butylbenzene (B1677000), as well as some heavier hydrocarbons and gaseous products. capes.gov.br The presence of supercritical water was found to significantly reduce the formation of char, a common byproduct in high-temperature organic reactions. capes.gov.br
Further investigations compared the supercritical hydrolysis of this compound and hexylbenzene (B86705). researchgate.netijcea.org These studies, conducted at temperatures of 450-475 °C and a water partial pressure of 35 MPa, confirmed that supercritical water is a potent medium for converting heavy oils into lighter fractions without a catalyst. researchgate.netijcea.org High conversion rates and production of low molecular weight compounds were observed at a water-to-oil ratio of 10, a reaction time of 60 minutes, and a temperature of 475 °C. researchgate.netijcea.org
Table 1: Experimental Conditions and Results for this compound Decomposition in Supercritical Water
| Parameter | Value | Reference |
| Temperature Range | 425 - 475 °C | capes.gov.br |
| Pressure Range | 30 - 40 MPa | capes.gov.br |
| Reactor Type | Batch Reactor (Hastelloy C-276) | capes.gov.brresearchgate.net |
| Catalyst | None | capes.gov.brresearchgate.net |
| Major Liquid Products | Toluene, Ethylbenzene, Unbranched Phenylalkanes, Branched Phenylalkanes, Phenylolefins, Benzene, Naphthalene | capes.gov.br |
| Reaction Kinetics | First-order | capes.gov.br |
| Activation Energy (Ea) | 26.37 ± 1.21 kcal/mol | capes.gov.br |
| Pre-exponential Factor (log A, s⁻¹) | 10.81 ± 0.50 | capes.gov.br |
| Optimal Conversion | ~88% at 450 °C, 60 min | capes.gov.br |
Pyrolysis Mechanisms Relevant to Environmental Processes
Pyrolysis is a thermal decomposition process that occurs in an inert atmosphere, breaking down complex organic matter into simpler, smaller molecules. researchgate.net Understanding the pyrolysis mechanisms of this compound is relevant to its fate in oxygen-deficient environments, such as deep soil layers or during certain waste treatment processes.
The pyrolysis of alkylbenzenes, like this compound, is generally initiated by the cleavage of C-C bonds. nih.gov For this compound, the most likely initial step is the homolytic cleavage of the bond between the first and second carbon atoms of the heptyl side chain (the β-position to the phenyl ring), as this bond is weaker than the bond connecting the side chain to the aromatic ring. This initial cleavage would result in the formation of a benzyl (B1604629) radical and a hexyl radical.
Subsequent reactions would involve a complex series of radical chain reactions, including hydrogen abstraction, isomerization, and further fragmentation. These reactions lead to the formation of a variety of smaller hydrocarbons. For instance, the benzyl radical can stabilize by abstracting a hydrogen atom to form toluene. The hexyl radical can undergo further β-scission to produce smaller alkenes and alkyl radicals.
Studies on the pyrolysis of similar organic compounds have shown that at higher temperatures, radical reactions dominate the decomposition process. researchgate.net These radical-driven mechanisms can lead to the formation of a wide array of products, including smaller aromatic compounds, alkanes, and alkenes. The specific product distribution will depend on factors such as temperature, pressure, and the presence of other chemical species. The decomposition process of such compounds under inert conditions is often initiated by the symmetric cleavage of C-N and C-C bonds. nih.gov
Future Research Directions and Emerging Areas
Development of Novel Heptylbenzene-Based Functional Materials
The molecular structure of this compound, featuring a flexible, nonpolar alkyl chain and a rigid, polarizable phenyl group, makes it an excellent building block for a variety of functional materials. Research in this area is focused on exploiting its amphiphilic nature to create materials with tailored properties for applications in electronics, separations, and specialty polymers.
A significant area of interest is in the field of liquid crystals. Molecules with a similar structure, such as 4'-Heptyl-4-biphenylcarbonitrile (7CB), are fundamental components of nematic liquid crystals used in liquid-crystal displays (LCDs). ossila.com The heptyl group is crucial for inducing the mesophase (the state between liquid and solid) and influencing the material's dielectric properties. ossila.com Future work will likely involve synthesizing new this compound derivatives with different core structures to tune the temperature range and response times of liquid crystalline phases for next-generation optical electronics. beilstein-journals.orguchicago.edu Research has shown that such molecules can also enhance the performance and stability of perovskite solar cells by controlling crystal growth orientation. ossila.com
Furthermore, the self-assembly properties of long-chain alkylbenzenes are being explored for creating structured nanomaterials. lbl.govmontana.edu The interplay between the van der Waals forces of the alkyl chains and the π-stacking of the benzene (B151609) rings can be used to direct the formation of ordered structures like lamellae or micelles. lbl.gov By modifying the this compound backbone—for instance, by adding polymerizable groups or other functional moieties—researchers can design novel functional polymers. researchgate.netbohrium.commdpi.com These polymers could find use as compatibilizers in polymer blends, specialty surfactants, or as precursors for structured porous carbons. ucsb.eduuni-mainz.de
Table 1: Potential this compound-Based Functional Materials
| Functional Material Class | Role of this compound Moiety | Potential Applications | Key Research Focus |
|---|---|---|---|
| Liquid Crystals | Induces and stabilizes the nematic or smectic phase; influences viscosity and dielectric anisotropy. ossila.comberkeley.edu | High-resolution displays (LCDs), smart windows, optical switches, perovskite solar cells. ossila.com | Synthesis of new derivatives to optimize phase behavior, temperature range, and electro-optical response. beilstein-journals.org |
| Functional Polymers | Acts as a monomer or a functional side-chain to control polymer architecture and properties. uni-mainz.denih.gov | Specialty coatings, polymer blend compatibilizers, dispersants, high-performance elastomers. researchgate.net | Developing controlled polymerization methods to create block and graft copolymers with precise structures. bohrium.commdpi.com |
| Self-Assembled Monolayers | Forms ordered layers on surfaces through intermolecular forces, controlling surface energy. nih.gov | Nanopatterning, corrosion inhibition, molecular electronics, biosensor functionalization. | Understanding the packing and orientation of this compound derivatives on different substrates. montana.edu |
| Advanced Surfactants | Serves as the hydrophobic tail in linear alkylbenzene sulfonate (LAS) detergents. nih.gov | High-efficiency industrial and household detergents, emulsifiers, wetting agents. | Creating biodegradable and more effective LAS isomers from specific this compound precursors. acs.org |
Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies
Understanding the precise mechanisms of reactions involving this compound is critical for optimizing synthesis, controlling degradation, and developing new applications. The advent of advanced spectroscopic techniques allows for the real-time, in-situ monitoring of chemical transformations, providing unprecedented insight into reaction kinetics, intermediates, and pathways.
Future research will increasingly employ these methods to study this compound reactions under various conditions. For example, in supercritical water oxidation, a promising technology for waste treatment, techniques like neutron imaging can visualize density fluctuations and phase transitions in real-time, which is crucial for understanding the decomposition of organic compounds like this compound. researchgate.netnih.gov Real-time monitoring of hydrocarbons in aqueous environments can also be achieved with specialized fluorescence-based probes, offering a way to track reaction progress or detect trace amounts. realtechwater.com
Studying catalytic processes, such as the Friedel-Crafts alkylation used to synthesize this compound, can benefit from techniques that can operate under high temperature and pressure. etsu.edu Gas Chromatography-Mass Spectrometry (GC/MS) remains a cornerstone for analyzing the complex mixture of isomers and byproducts formed during these reactions. usgs.gov The coupling of these analytical methods with reactors allows for dynamic studies of catalyst performance and deactivation. By monitoring the evolution of products and intermediates as a function of time and conditions, researchers can build accurate kinetic models for reactions like the hydrocracking of complex hydrocarbons to valuable alkylbenzenes. acs.orgacs.org
Table 2: Application of Advanced Spectroscopy to this compound Research
| Spectroscopic Technique | Information Obtained | Application to this compound | Research Example |
|---|---|---|---|
| In-situ Neutron Imaging | Real-time density fluctuations, phase behavior under extreme conditions. nih.gov | Studying the decomposition mechanism of this compound in supercritical water. | Monitoring pseudo-boiling and phase crossover at the Widom line during hydrothermal reactions. nih.gov |
| Real-Time Fluorescence Spectroscopy | Concentration of fluorescent species, detection of aromatic hydrocarbons. realtechwater.com | Monitoring the rate of this compound formation or degradation in aqueous solutions. | Tracking polycyclic aromatic hydrocarbons (PAH) in industrial wastewater streams. realtechwater.com |
| Online GC/MS | Separation and identification of volatile and semi-volatile reaction products. usgs.gov | Analyzing isomer distribution in Friedel-Crafts alkylation or cracking products. | Quantifying the 26 isomers of linear alkylbenzenes in environmental or industrial samples. usgs.gov |
| Supercritical Fluid Chromatography (SFC) | Separation of non-volatile or thermally labile compounds without derivatization. acs.org | Analyzing complex mixtures from this compound-based polymer or surfactant synthesis. | Automated analysis of lipids and other biosignatures for planetary exploration. acs.org |
Computational Design of this compound Derivatives with Tailored Properties
Computational chemistry provides a powerful toolkit for accelerating the discovery and development of new molecules. By using quantum mechanical methods like Density Functional Theory (DFT), researchers can predict the properties of hypothetical this compound derivatives before they are ever synthesized in a lab. chem8.org This in-silico design approach saves significant time and resources by focusing experimental efforts on the most promising candidates.
These computational approaches are also invaluable for elucidating reaction mechanisms. DFT can be used to calculate the energy profiles of reaction pathways, identify transition states, and understand the role of catalysts. chem8.org This knowledge is critical for developing more efficient and selective methods for synthesizing specific this compound isomers or for designing catalysts that promote desired reactions. youtube.com
Table 3: Computational Design Parameters for this compound Derivatives
| Computational Method | Predicted Property | Target Application | Rationale |
|---|---|---|---|
| Density Functional Theory (DFT) | Ground-state geometry, electronic structure, bond energies. asianpubs.org | Catalyst Development, Material Stability | Optimize molecular shape and stability; predict reactivity and interaction with catalytic surfaces. chem8.org |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excitation energies. researchgate.net | Dyes, Optical Sensors, Photonic Materials | Design molecules that absorb or emit light at specific wavelengths for optical and electronic devices. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Inter- and intramolecular bond analysis, charge distribution. | Self-Assembling Materials, Liquid Crystals | Understand and engineer the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that govern material structure. |
| Solvation Models (e.g., PCM, SMD) | Properties in solution, solvent effects on reactivity and spectra. youtube.com | Surfactant Design, Reaction Optimization | Predict solubility, aggregation behavior (micelle formation), and reaction kinetics in different solvent environments. |
Sustainable Synthesis and Recycling Strategies for this compound-Containing Products
In line with the principles of green chemistry, a major focus of future research is the development of environmentally benign methods for producing and recycling this compound and related products. This involves minimizing waste, reducing the use of hazardous materials, and creating circular economies for chemical goods.
The traditional synthesis of alkylbenzenes, the Friedel-Crafts alkylation, often uses corrosive and difficult-to-handle catalysts like aluminum chloride or hydrofluoric acid. lumenlearning.comcerritos.edu A key research direction is the development of solid acid catalysts, such as zeolites or functionalized silica, that are more stable, reusable, and environmentally friendly. etsu.eduiitm.ac.in These catalysts can offer higher selectivity for desired isomers, such as linear alkylbenzenes (LABs) used in biodegradable detergents, while simplifying product purification. researchgate.net Other greener approaches include exploring metal-free acylation methodologies as a potential pathway. wpunj.edu
On the recycling front, innovative strategies are emerging to convert waste products back into valuable chemicals. One promising area is the catalytic upcycling of plastic waste, such as polyethylene, into alkylaromatics like this compound. ucsb.edu This approach not only addresses plastic pollution but also creates a valuable feedstock for the chemical industry. osti.gov Another area of active research is the use of supercritical water to decompose complex organic materials. researchgate.net This method can be used to break down waste polymers or other this compound-containing products into simpler molecules that can be reused. mdpi.com Furthermore, developing efficient processes to treat and recycle industrial wastewater from benzene hydrogenation and alkylation processes is crucial for achieving zero-emission manufacturing. google.com
Table 4: Research in Sustainable this compound Production and Recycling
| Strategy | Description | Key Advantages | Research Focus |
|---|---|---|---|
| Heterogeneous Catalysis | Using solid acid catalysts (e.g., zeolites, AlMCM-41/Beta composites) for Friedel-Crafts alkylation. etsu.eduiitm.ac.in | Catalyst is easily separated and reused; reduced corrosion; higher selectivity for linear isomers. researchgate.net | Designing catalysts with optimal pore size and acidity to control product selectivity and improve conversion rates. iitm.ac.in |
| Plastic Upcycling | Catalytic depolymerization of waste plastics (e.g., polyethylene) to produce a mixture of valuable alkylbenzenes. ucsb.edu | Creates value from plastic waste; reduces reliance on fossil fuels for chemical feedstocks. | Optimizing catalysts and reaction conditions to increase the yield and selectivity of desired alkylbenzenes. ucsb.eduosti.gov |
| Supercritical Water Decomposition | Using water above its critical point (374 °C, 22.1 MPa) as a medium to break down complex organic matter. researchgate.net | Avoids the use of toxic organic solvents; can completely decompose a wide range of materials. mdpi.com | Understanding decomposition pathways to control product formation; integrating with other recycling processes. |
| Wastewater Recycling | Treating and reusing water from benzene hydrogenation and alkylation plants. google.com | Minimizes water consumption and discharge of pollutants; recovers residual chemicals. | Developing efficient distillation and purification technologies to enable a closed-loop process. google.com |
Q & A
Basic: What are the standard protocols for synthesizing and characterizing heptylbenzene in laboratory settings?
Methodological Answer:
this compound synthesis typically involves Friedel-Crafts alkylation of benzene with 1-bromoheptane, using Lewis acid catalysts (e.g., AlCl₃). Key steps include:
- Purification : Distillation under reduced pressure (40–60°C at 0.1 mmHg) to isolate the product.
- Characterization : Nuclear Magnetic Resonance (NMR) for structural confirmation (¹H and ¹³C spectra) and Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment (>98%).
- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report synthesis details in the main text, with extensive data (e.g., NMR peaks, yields) in supplementary materials .
Basic: What safety protocols should be implemented when handling this compound in experimental workflows?
Methodological Answer:
- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity and closed-system reactors to minimize vapor exposure.
- Personal Protective Equipment (PPE) : Nitrile gloves (tested for permeation resistance), ANSI-approved safety goggles, and flame-retardant lab coats.
- Emergency Measures : Install safety showers/eye wash stations within 10 seconds of the workspace.
- Waste Management : Collect contaminated materials in sealed containers labeled for halogenated organic waste, adhering to EPA guidelines .
Advanced: How can researchers resolve contradictions in concentration-dependent detection thresholds of this compound across different experimental models?
Methodological Answer:
Contradictions in detection thresholds (e.g., ocular chemesthesis vs. olfactory assays) require:
- Statistical Reconciliation : Apply two-way ANOVA with post-hoc contrasts (e.g., Tukey HSD) to compare inter-model variability, as demonstrated in human psychophysical studies .
- Meta-Analysis Framework : Aggregate data from heterogeneous studies (e.g., in vivo, in vitro) using random-effects models to quantify uncertainty and identify confounders (e.g., solvent choice, temperature).
- Contradiction Mapping : Classify discrepancies into "methodological" (e.g., instrumentation sensitivity) vs. "biological" (e.g., receptor polymorphism) categories using qualitative coding frameworks .
Advanced: What methodological approaches are recommended for integrating mixed-methods research designs in studies investigating this compound's sensory effects?
Methodological Answer:
- Quantitative Component : Design a dose-response experiment measuring detection thresholds (e.g., ASTM E679-19 forced-choice ascending method).
- Qualitative Component : Conduct semi-structured interviews to explore subjective descriptors (e.g., "irritation intensity") using grounded theory analysis.
- Integration Strategy : Employ a convergent parallel design, where quantitative and qualitative data are analyzed separately, then merged during interpretation to identify patterns (e.g., discrepancies between objective thresholds and perceived discomfort) .
Advanced: How should analytical techniques be optimized for detecting this compound in environmental or biological matrices?
Methodological Answer:
- Sample Preparation : Use solid-phase microextraction (SPME) with polydimethylsiloxane/divinylbenzene fibers for volatile organic compound (VOC) enrichment.
- Instrumentation : Couple GC-MS with a DB-5MS column (30 m × 0.25 mm ID, 0.25 μm film) and electron ionization (70 eV). Optimize splitless injection (250°C) and gradient oven programming (40°C to 280°C at 10°C/min).
- Validation : Follow EPA Method 8260C for accuracy (spike recovery 80–120%), precision (RSD <15%), and detection limits (≤0.1 ppb in air/water) .
Advanced: What strategies are effective for identifying unresolved mechanistic questions about this compound's interactions in lipid bilayers through systematic literature reviews?
Methodological Answer:
- Conceptual Bucketing : Organize literature into categories: (1) Thermodynamic partitioning (log P values), (2) Membrane fluidity assays, (3) Molecular dynamics simulations.
- Gap Analysis : Use PRISMA frameworks to highlight understudied areas (e.g., this compound’s effect on cholesterol-rich domains).
- Critical Appraisal : Evaluate methodologies (e.g., fluorescence anisotropy vs. NMR) for consistency in reporting membrane disordering parameters .
Advanced: What quality control measures are critical for ensuring batch-to-batch consistency in this compound synthesis for longitudinal studies?
Methodological Answer:
- In-Process Controls : Monitor reaction completion via thin-layer chromatography (TLC; hexane:ethyl acetate 9:1, Rf = 0.7).
- Batch Testing : Require NMR (≥95% purity), GC-MS (retention time ±0.1 min), and Karl Fischer titration (≤0.1% water).
- Documentation : Archive certificates of analysis (CoA) with raw spectral data and chromatograms for audit trails .
Basic: What experimental design considerations are essential for ensuring the reproducibility of this compound-based assays in neurochemical studies?
Methodological Answer:
- Standardization : Pre-equilibrate this compound solutions (e.g., in DMSO) for ≥24 hours to ensure homogeneity.
- Blinding : Use double-blind protocols for behavioral assays to mitigate observer bias.
- Data Reporting : Adhere to ARRIVE guidelines for animal studies, including exact doses (mg/kg), administration routes, and statistical power calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
